molecular formula C14H20N2 B6047541 2-sec-butyl-1-propyl-1H-benzimidazole

2-sec-butyl-1-propyl-1H-benzimidazole

Cat. No. B6047541
M. Wt: 216.32 g/mol
InChI Key: IARFTRLCRQXGBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-sec-butyl-1-propyl-1H-benzimidazole (SBP) is a benzimidazole derivative that has gained significant interest in scientific research due to its potential therapeutic properties. SBP has been identified as a potent antioxidant and free radical scavenger, with potential applications in the treatment of various diseases. In

Mechanism of Action

2-sec-butyl-1-propyl-1H-benzimidazole exerts its therapeutic effects through multiple mechanisms. It acts as a potent antioxidant and free radical scavenger, which helps in reducing oxidative stress and inflammation in the body. 2-sec-butyl-1-propyl-1H-benzimidazole has also been found to modulate the activity of various enzymes and signaling pathways involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
2-sec-butyl-1-propyl-1H-benzimidazole has been found to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the body, which could be beneficial in the treatment of various diseases. 2-sec-butyl-1-propyl-1H-benzimidazole has also been found to have neuroprotective effects and could be beneficial in the treatment of neurodegenerative disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-sec-butyl-1-propyl-1H-benzimidazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 2-sec-butyl-1-propyl-1H-benzimidazole is also stable under normal laboratory conditions, which makes it suitable for long-term storage. However, 2-sec-butyl-1-propyl-1H-benzimidazole has some limitations for lab experiments. It is relatively expensive compared to other antioxidants and free radical scavengers, which could limit its widespread use in research.

Future Directions

There are several future directions for research on 2-sec-butyl-1-propyl-1H-benzimidazole. One potential direction is exploring its potential in the treatment of various cancers. 2-sec-butyl-1-propyl-1H-benzimidazole has been shown to possess potent antioxidant and free radical scavenging properties, which could be beneficial in reducing oxidative stress and inflammation in cancer cells. Another potential direction is exploring its potential in the treatment of neurodegenerative disorders such as Alzheimer's disease. 2-sec-butyl-1-propyl-1H-benzimidazole has been found to have neuroprotective effects, which could be beneficial in reducing the progression of neurodegenerative disorders. Finally, further studies are needed to explore the safety and efficacy of 2-sec-butyl-1-propyl-1H-benzimidazole in humans, which could pave the way for its use as a potential therapeutic agent.

Synthesis Methods

2-sec-butyl-1-propyl-1H-benzimidazole can be synthesized through a multistep process involving the condensation of 2-aminobenzimidazole with sec-butyl and propyl aldehydes. The reaction is carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified through recrystallization to obtain pure 2-sec-butyl-1-propyl-1H-benzimidazole.

Scientific Research Applications

2-sec-butyl-1-propyl-1H-benzimidazole has been extensively studied for its potential therapeutic properties. It has been shown to possess potent antioxidant and free radical scavenging properties, which make it a potential candidate for the treatment of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. 2-sec-butyl-1-propyl-1H-benzimidazole has also been found to have anti-inflammatory properties, which could be beneficial in the treatment of inflammatory diseases.

properties

IUPAC Name

2-butan-2-yl-1-propylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-4-10-16-13-9-7-6-8-12(13)15-14(16)11(3)5-2/h6-9,11H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARFTRLCRQXGBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butan-2-yl-1-propylbenzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.